2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Description
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS: 1946822-56-5, synonyms: 3-(1H-Pyrazol-1-yl)butanoic acid) is a fluorinated pyrazole derivative with the molecular formula C₉H₁₁F₂N₃O₄ (predicted molecular weight: 287.20 g/mol). The compound features a pyrazole ring substituted with a difluoromethyl group at the 3-position and a butanoic acid side chain at the 1-position (). Its synthesis likely involves ester precursors such as ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butyrate (CAS: 121454-72-6), followed by hydrolysis to yield the carboxylic acid (). Predicted physicochemical properties include a density of 1.56 g/cm³, boiling point of 435.4°C, and pKa of 4.10, indicating moderate acidity suitable for pharmaceutical or agrochemical applications ().
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-2-6(8(13)14)12-4-3-5(11-12)7(9)10/h3-4,6-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXJZEYMSIJEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the butanoic acid moiety. One common method involves the reaction of difluoroacetic acid with a suitable pyrazole precursor under controlled conditions. The reaction may be catalyzed by metal catalysts such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration and leading to antifungal or antibacterial effects. The difluoromethyl group enhances the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrazole-carboxylic acids with diverse substituents influencing reactivity, solubility, and biological activity. Key analogs include:
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₉H₁₁F₂N₃O₄ | 287.20 (predicted) | Difluoromethyl, butanoic acid | 1946822-56-5 |
| 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₉H₁₁F₃N₂O₂ | 294.09 | Trifluoromethyl, butanoic acid | 1795503-08-0 |
| 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid | C₂₀H₁₉FNO₂ | 324.38 | 2-Fluorophenyl, isobutyl, benzoic acid | Not provided |
| 3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid | C₉H₁₁F₂N₃O₄ | 287.20 | Difluoromethyl, nitro, methyl | 1946822-56-5 |
| N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₉H₁₅F₂N₅O | 368.13 | Difluoromethyl, carboxamide | Not provided |
Key Observations :
- Fluorinated Substituents: The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs ().
- Acid Functionality: Butanoic acid derivatives exhibit higher water solubility than benzoic acid analogs (e.g., 2-[5-(2-fluorophenyl)-...]benzoic acid), which may influence bioavailability .
Physicochemical and Spectral Properties
Table 2: Physical and Spectral Data
| Compound Name | Melting Point (°C) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|---|
| This compound | Not reported | Pyrazole H: 6.5–7.2 | CF₂: 110–120 (quartet) | 287.20 |
| N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 134–190 | Aromatic H: 7.8–8.2 | Carboxamide C=O: 165–170 | 368.13 |
| Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butyrate | Not reported | Ester CH₃: 1.2–1.4 (t) | Ester C=O: 170–175 | 317.12 |
Insights :
- Melting Points : Carboxamide derivatives (e.g., N-(2-(1H-Pyrazol-1-yl)phenyl)-...) exhibit higher melting points (134–190°C) due to hydrogen bonding, whereas ester precursors like ethyl 2-[3-(difluoromethyl)-...]butyrate are likely liquids at room temperature .
- NMR Signatures : The difluoromethyl group produces distinct ¹³C-NMR quartets at 110–120 ppm, distinguishing it from trifluoromethyl analogs (125–135 ppm) .
Biological Activity
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of significant interest in medicinal chemistry due to its biological activities. The difluoromethyl group enhances its binding affinity and selectivity towards various molecular targets, making it a candidate for therapeutic applications against a range of diseases. This article explores the biological activity, mechanism of action, and potential applications of this compound, supported by relevant research findings and data.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It has been shown to inhibit succinate dehydrogenase, which disrupts cellular respiration pathways. This inhibition can lead to antifungal and antibacterial effects, making it a potential candidate for treating infections .
- Binding Affinity : The presence of the difluoromethyl group improves the compound's binding selectivity for its targets, enhancing its pharmacological profile .
Biological Activity
The compound exhibits diverse biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures often demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole exhibit good antimicrobial activity against various pathogens .
Antifungal Effects
Preliminary investigations suggest that this compound could serve as an effective antifungal agent due to its mechanism of action involving enzyme inhibition .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study involving various pyrazole derivatives, it was found that modifications to the difluoromethyl group significantly affected biological activity. Compounds with enhanced electronic properties showed improved interactions with target enzymes, leading to increased potency .
Data Table: Biological Activity Summary
Potential Applications
Given its biological activity, this compound holds promise in several fields:
- Pharmaceuticals : As a potential therapeutic agent for infections due to its antimicrobial and antifungal properties.
- Agricultural Chemistry : Its efficacy against pests suggests potential use as an agrochemical for crop protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
